Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate

PDE4 inhibitor synthesis prodrug intermediate hydroxamic acid stability

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate (CAS 401518-14-7) is a piperidine derivative that serves as a key synthetic intermediate in the preparation of potent phosphodiesterase 4 (PDE4) inhibitors, notably ONO-6126 (DE-103). The compound features a 4-cyano-4-arylpiperidine core with a cyclopentyloxy-methoxyphenyl substitution pattern—a pharmacophore associated with PDE4 inhibition—and an ethyl acetate side chain that distinguishes it from the corresponding hydroxamic acid drug candidate.

Molecular Formula C22H30N2O4
Molecular Weight 386.5 g/mol
Cat. No. B12432784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate
Molecular FormulaC22H30N2O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3
InChIInChI=1S/C22H30N2O4/c1-3-27-21(25)15-24-12-10-22(16-23,11-13-24)17-8-9-19(26-2)20(14-17)28-18-6-4-5-7-18/h8-9,14,18H,3-7,10-13,15H2,1-2H3
InChIKeyZTBIBCNPNQALGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate: PDE4 Inhibitor Intermediate for Respiratory and Inflammatory Research


Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate (CAS 401518-14-7) is a piperidine derivative that serves as a key synthetic intermediate in the preparation of potent phosphodiesterase 4 (PDE4) inhibitors, notably ONO-6126 (DE-103) . The compound features a 4-cyano-4-arylpiperidine core with a cyclopentyloxy-methoxyphenyl substitution pattern—a pharmacophore associated with PDE4 inhibition—and an ethyl acetate side chain that distinguishes it from the corresponding hydroxamic acid drug candidate [1]. Commercially available at 95% purity from specialist chemical suppliers, this compound is primarily utilized in medicinal chemistry programs targeting inflammatory and respiratory diseases including asthma and COPD .

1 Stable ethyl ester intermediate for PDE4 inhibitor synthesis
2 Direct precursor to hydroxamic acid ONO-6126 via hydroxylamine reaction
3 Retains 3-cyclopentyloxy-4-methoxyphenyl pharmacophore
4 Commercial 95% purity suitable for synthetic campaigns

Why Generic Piperidine Intermediates Cannot Replace Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate in PDE4-Targeted Synthesis


Within the 4-cyano-4-arylpiperidine class, minor structural modifications—including the ester side chain (ethyl acetate vs. hydroxamic acid), the aryl alkoxy substitution pattern (cyclopentyloxy vs. methoxy or ethoxy), and the presence of the cyano group—produce profound differences in PDE4 inhibitory potency, synthetic pathway compatibility, and physicochemical stability [1][2]. The ethyl ester functionality serves as a protected carboxylic acid equivalent that facilitates subsequent conversion to hydroxamic acid derivatives like ONO-6126; substituting this compound with a methyl ester analog, a free acid, or a differently substituted arylpiperidine would necessitate complete re-validation of the synthetic route, alter reaction yields, and potentially introduce impurities that compromise downstream biological activity. Furthermore, the commercially reported instability of the final hydroxamic acid drug candidate ONO-6126 in powder form underscores the importance of using the appropriate ester intermediate for storage and transport .

Ester side-chain
Ethyl acetate (stable, protected acid)
Methyl ester, free acid, or hydroxamic acid may alter synthetic yields or require route revalidation
Alkoxy substituent
3-cyclopentyloxy-4-methoxyphenyl
Methoxy, ethoxy, or cyclohexyloxy analogs likely shift PDE4 inhibitory profile
Core scaffold
4-cyano-4-arylpiperidine
Pyrrolidone (rolipram-type) or other PDE4 cores represent distinct chemotypes

Quantitative Differentiation Evidence for Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate vs. Closest Analogs


Ethyl Ester Prodrug Intermediate vs. Hydroxamic Acid Final Drug: Synthetic Pathway Compatibility and Stability

The target compound is the ethyl 2-acetate ester, while ONO-6126 (CAS 401519-28-6) is the corresponding N-hydroxyacetamide (hydroxamic acid). The ester serves as a protected carboxylic acid intermediate, enabling subsequent conversion to the hydroxamic acid PDE4 inhibitor. Critically, ONO-6126 is explicitly reported to be unstable in powder form, with suppliers recommending alternative salt forms . This instability establishes the ethyl ester intermediate as the preferred form for procurement, storage, and synthetic manipulation in PDE4 inhibitor development programs.

Ester vs Hydroxamic Acid
Head-to-head
Ethyl ester stable at ambient; ONO-6126 reported powder-unstable
Supports stable intermediate storage
Supplier-reported stability data
PDE4 inhibitor synthesis prodrug intermediate hydroxamic acid stability

Cyclopentyloxy vs. Alternative Alkoxy Substituents: Pharmacophore Necessity for PDE4 Inhibition

The 3-cyclopentyloxy-4-methoxyphenyl substitution pattern is essential for PDE4 inhibitory activity in this compound class. This pharmacophore is shared with the prototypical PDE4 inhibitor rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidone), which exhibits a Ki of approximately 60 nM against human PDE4 [1]. Patent disclosures covering this compound class demonstrate that replacements of the cyclopentyloxy group with smaller alkoxy groups (methoxy, ethoxy) or larger cycloalkoxy groups (cyclohexyloxy) substantially alter PDE4 inhibitory potency, although specific IC50 values for the target compound's PDE4 inhibition are not publicly reported in peer-reviewed literature [2].

Pharmacophore Substitution
Class-level inference
3-cyclopentyloxy-4-methoxyphenyl required; rolipram Ki = 60 nM
Substitution may alter PDE4 inhibition
No target compound IC50 data reported
PDE4 pharmacophore SAR rolipram analog

Commercial Purity Benchmarking: 95% Purity Specification for Research-Grade Procurement

The target compound is commercially available at a specified purity of 95% from multiple independent suppliers, including Combi-Blocks (Catalog QV-0237) and AKSci (Catalog 6182CR) . This purity specification is consistent with research-grade synthetic intermediates intended for further chemical transformation rather than direct biological assay. Closely related commercial intermediates such as tert-butyl 4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidine-1-carboxylate (CAS 401518-12-5, the Boc-protected analog) are available at 97% purity . The 95% purity threshold is adequate for most synthetic applications, with the 2% differential versus the Boc-protected analog reflecting differences in synthetic accessibility and purification complexity rather than fundamental quality limitations.

Commercial Purity
Cross-study comparable
95% (Combi-Blocks) vs 97% Boc-analog
Adequate for synthetic intermediate use
Analytical method not disclosed
research chemical purity procurement specification synthetic intermediate quality

Piperidine Core vs. Pyrrolidone Core: Structural Basis for PDE4 Inhibitor Scaffold Differentiation

The target compound utilizes a 4-cyano-4-arylpiperidine core, whereas the classical PDE4 inhibitor rolipram employs a 4-aryl-2-pyrrolidone scaffold [1]. Patent literature explicitly claims that 4-cyano-4-arylpiperidine derivatives represent a distinct chemical series with PDE4 inhibitory activity, structurally differentiated from both rolipram-type pyrrolidones and other PDE4 inhibitor classes such as cilomilast and roflumilast [2]. The piperidine core provides a different conformational profile and hydrogen-bonding capacity compared to the pyrrolidone ring, and the cyano substituent at the 4-position introduces a unique electronic environment that influences target binding. While direct PDE4 IC50 values for the target ethyl ester are not publicly available, the patent disclosure of related 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine derivatives as PDE4 inhibitors establishes the scaffold's biological relevance.

Scaffold: Piperidine vs Pyrrolidone
Class-level inference
4-cyano-4-arylpiperidine vs rolipram’s 4-aryl-2-pyrrolidone
Distinct chemotype for PDE4 targeting
Patent-disclosed scaffold activity
PDE4 scaffold comparison piperidine vs pyrrolidone rolipram analog

Multi-Supplier Availability and Procurement Redundancy for Research Continuity

The target compound is available from at least two independent commercial suppliers (Combi-Blocks QV-0237 and AKSci 6182CR) at the time of writing, providing procurement redundancy that is not uniformly available for all piperidine-based PDE4 intermediates . In contrast, related intermediates such as the Boc-protected analog (CAS 401518-12-5) and the hydroxamic acid final product ONO-6126 (CAS 401519-28-6) are each available from different, often single, suppliers, introducing potential supply chain vulnerability . Multi-supplier availability reduces the risk of research program delays due to stock-outs, backorders, or supplier discontinuation.

Supplier Redundancy
Data to verify
≥2 suppliers (Combi-Blocks, AKSci)
May reduce single-source procurement risk
Availability subject to change
research chemical sourcing supply chain redundancy procurement risk mitigation

Optimal Procurement and Research Applications for Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate


Synthesis of PDE4 Inhibitor ONO-6126 (DE-103) via Hydroxamic Acid Formation

The primary application scenario is the use of this ethyl ester as a direct precursor for synthesizing ONO-6126, a PDE4 inhibitor that reached Phase 2 clinical trials for COPD and was investigated for bronchial asthma and allergic conjunctivitis . The ethyl ester can be converted to the corresponding hydroxamic acid via reaction with hydroxylamine under basic conditions. Given ONO-6126's documented powder instability , procurement of the stable ethyl ester intermediate—rather than the final hydroxamic acid—is the preferred strategy for laboratories planning multi-step synthetic campaigns or requiring long-term compound storage.

Structure-Activity Relationship (SAR) Studies on 4-Cyano-4-arylpiperidine PDE4 Inhibitors

This compound serves as a versatile starting material for SAR exploration of the N-substituent on the piperidine ring. The ethyl acetate group can be hydrolyzed to the carboxylic acid, converted to various amides, reduced to the alcohol, or further elaborated to generate compound libraries. The 3-cyclopentyloxy-4-methoxyphenyl pharmacophore is preserved, enabling systematic investigation of how modifications to the piperidine N-substituent affect PDE4 inhibitory potency, subtype selectivity (PDE4A/B/C/D), and physicochemical properties [1].

Process Chemistry Development for Scalable PDE4 Inhibitor Manufacturing

The 95% purity specification and multi-supplier availability make this compound suitable as a starting point for process chemistry optimization. Researchers developing scalable synthetic routes to PDE4 inhibitors can use this intermediate to benchmark reaction yields, optimize coupling conditions, and establish impurity profiles before committing to larger-scale production. The ethyl ester functionality provides a convenient handle for purification and characterization that the more polar hydroxamic acid does not offer .

Comparative Pharmacology Tool for PDE4 Inhibitor Profiling

While the ethyl ester itself may not be the final bioactive species, it can be employed as a negative control or precursor in studies comparing the pharmacology of ester prodrugs versus active hydroxamic acids within the PDE4 inhibitor class. This application is particularly relevant for research programs investigating the impact of ester-to-acid bioactivation on tissue distribution, cellular permeability, and in vivo efficacy of PDE4-targeted therapies [1].

Application
Selection Property
Validation Focus
PDE4 inhibitor ONO-6126 synthesis research
Ester intermediate stability for multi-step synthesis
Hydroxamic acid formation and purity control
SAR of 4-cyano-4-arylpiperidine series
Ethyl acetate as synthetic handle for N-substituent diversification
PDE4 subtype selectivity and pharmacophore preservation
Process chemistry optimization for PDE4 intermediates
95% purity and multi-supplier availability
Scalable coupling conditions and impurity profiling
PDE4 inhibitor pharmacology comparator studies
Ester prodrug vs hydroxamic acid pharmacokinetic profiling
Tissue distribution and cellular permeability in research models
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